
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. MPP belongs to a class of compounds known as kinase inhibitors, which are compounds that can selectively inhibit the activity of specific kinases in the body. In
科学的研究の応用
Synthesis Techniques and Applications
- Microwave-assisted synthesis techniques have been employed to create piperidine-containing pyrimidine imines and thiazolidinones, showcasing a method that could potentially be adapted for synthesizing derivatives of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. These compounds have been explored for their antibacterial activity, indicating the potential of similar compounds for antimicrobial applications (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Antimicrobial Activity
- Derivatives of pyrimidine-2(1H)-selenone, including those with methoxy substituents, have shown strong antimicrobial activity against Gram-positive bacteria and fungi. This suggests that compounds with a pyrimidin-4-yloxy moiety, similar to the one , could be promising candidates for developing new antimicrobial agents (E. Żesławska et al., 2020).
Antitumor Agents
- Polymethoxylated fused pyridine ring systems, including those derived from similar structural frameworks, have been synthesized and evaluated for their in-vitro antitumor activity. This area of research highlights the potential of structurally related compounds in cancer treatment and the importance of structural modifications to enhance biological activity (Sherif A F Rostom et al., 2009).
Chemical Synthesis and Characterization
- Three-component synthesis methods have been developed for compounds involving piperidin-1-yl and pyridine moieties, suggesting a synthetic route that might be applicable or adaptable for the compound . These methodologies are critical for creating and studying new compounds with potential applications in various fields of research (Wu Feng, 2011).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-6-2-3-7-16(15)24-12-18(22)21-10-4-5-14(11-21)25-17-8-9-19-13-20-17/h2-3,6-9,13-14H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFGAYYKBYNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

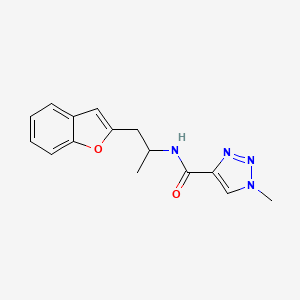
![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)
![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)

![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)
![2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide](/img/structure/B2930057.png)
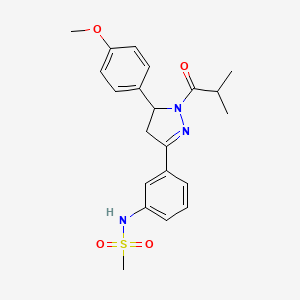
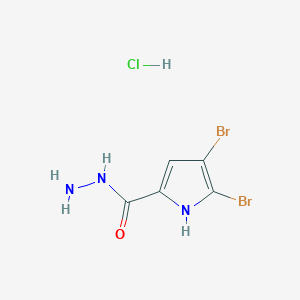

![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)
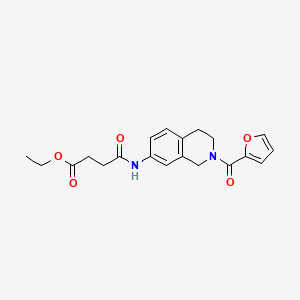
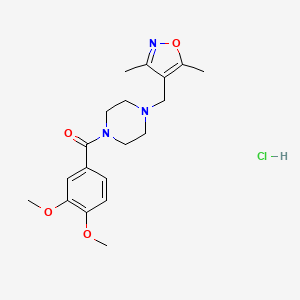
![(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2930067.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)